molecular formula C10H10N2O B13192062 3-(1-Methyl-1H-imidazol-5-yl)phenol

3-(1-Methyl-1H-imidazol-5-yl)phenol

Cat. No.: B13192062
M. Wt: 174.20 g/mol
InChI Key: ANQONSCCVOBLDY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-5-yl)phenol is an organic compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenol group at the 3-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-5-yl)phenol typically involves the reaction of 1-methyl-1H-imidazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of 1-methyl-1H-imidazole . The reaction is usually carried out in a polar solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)phenol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-imidazol-5-yl)phenol is unique due to the presence of both the imidazole ring and the phenol group, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-12-7-11-6-10(12)8-3-2-4-9(13)5-8/h2-7,13H,1H3

InChI Key

ANQONSCCVOBLDY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC(=CC=C2)O

Origin of Product

United States

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